molecular formula C4H6Cl4O2Si B096956 Carbonochloridic acid, 3-(trichlorosilyl)propyl ester CAS No. 18098-86-7

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester

Cat. No.: B096956
CAS No.: 18098-86-7
M. Wt: 256 g/mol
InChI Key: FEIKZCGUXVWQTC-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester (CAS 38595-89-0), also known as (3-acryloxypropyl)trichlorosilane, is a silane coupling agent with the molecular formula C₆H₉Cl₃O₂Si and a molecular weight of 247.58 g/mol. It features a trichlorosilyl (-SiCl₃) group attached to a propyl chain esterified with an acryloyloxy moiety. This compound is characterized by a density of 1.26 g/cm³ and a boiling point of 68°C at 0.4 Torr . Its primary application lies in surface modification, where it enhances adhesion between organic polymers and inorganic substrates (e.g., glass, metals) due to the dual reactivity of the acrylate (polymerizable) and trichlorosilyl (hydrolyzable) groups.

Properties

IUPAC Name

3-trichlorosilylpropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Cl4O2Si/c5-4(9)10-2-1-3-11(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIKZCGUXVWQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl4O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1066310
Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
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Molecular Weight

256.0 g/mol
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CAS No.

18098-86-7
Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
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Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
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Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
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Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
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Record name 3-(trichlorosilyl)propyl chloroformate
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Preparation Methods

Reaction Mechanism and Raw Materials

The foundational step in producing Carbonochloridic acid, 3-(trichlorosilyl)propyl ester is the synthesis of its precursor, 3-chloropropyl trichlorosilane (ClCH₂CH₂CH₂SiCl₃). This intermediate is synthesized via a silicon-hydrogen addition reaction between trichlorosilane (HSiCl₃) and allyl chloride (CH₂=CHCH₂Cl). The reaction follows a hydrosilylation mechanism, where the Si–H bond of trichlorosilane adds across the double bond of allyl chloride, catalyzed by platinum-based complexes.

Key parameters include:

  • Molar ratio of reactants : Trichlorosilane to allyl chloride is maintained at 1.0:1.1–1.5 to minimize byproducts like propyltrichlorosilane.

  • Catalyst system : Chloroplatinic acid (H₂PtCl₆) combined with organic amines (e.g., n-tributylamine) in solvents like cyclohexanone or isopropyl alcohol.

Catalytic Optimization and Reaction Conditions

The patent CN1040538C details a highly efficient catalytic system that eliminates induction periods and accelerates reaction rates. A representative protocol involves:

  • Catalyst preparation : Chloroplatinic acid (0.1 M in isopropyl alcohol) and n-tributylamine (0.1 M in cyclohexanone) are mixed at a molar ratio of 1.0:0.5–1.0.

  • Reaction initiation : The catalyst is added to a mixture of trichlorosilane and allyl chloride at 25–40°C, initiating an exothermic reaction.

  • Temperature control : Feed rates are adjusted to maintain temperatures at 65–75°C during reagent addition, followed by reflux at 80–90°C for 1 hour to complete the reaction.

Table 1: Performance of Catalytic Systems in 3-Chloropropyl Trichlorosilane Synthesis

Catalyst CompositionSolventTemperature RangeYield (%)Byproducts (%)
H₂PtCl₆ + n-tributylamineCyclohexanone65–75°C71–734–6
H₂PtCl₆ (alone)Isopropyl alcohol80°C5112
H₂PtCl₆ + tripropylamineTetrahydrofuran70–80°C705

The synergistic effect of chloroplatinic acid and organic amines enhances catalyst activity, enabling room-temperature initiation and reducing side reactions like silicon tetrachloride formation.

Esterification to Form this compound

Reaction Pathways and Reagent Selection

The esterification of 3-chloropropyl trichlorosilane to yield this compound typically involves reacting the intermediate with chloroformate derivatives. While explicit details of this step are scarce in publicly available literature, two plausible routes are proposed based on analogous organosilane esterifications:

Nucleophilic Substitution with Chloroformate Salts

3-Chloropropyl trichlorosilane may undergo nucleophilic substitution with sodium chloroformate (ClCOONa) in anhydrous conditions:

ClCH2CH2CH2SiCl3+ClCOONaClCO-O-CH2CH2CH2SiCl3+NaCl\text{ClCH}2\text{CH}2\text{CH}2\text{SiCl}3 + \text{ClCOONa} \rightarrow \text{ClCO-O-CH}2\text{CH}2\text{CH}2\text{SiCl}3 + \text{NaCl}

This reaction requires polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) to drive the substitution.

Direct Esterification with Chloroformic Acid

Alternative methods involve reacting 3-chloropropyl trichlorosilane with chloroformic acid (ClCOOH) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC):

ClCH2CH2CH2SiCl3+ClCOOHDCCClCO-O-CH2CH2CH2SiCl3+HCl\text{ClCH}2\text{CH}2\text{CH}2\text{SiCl}3 + \text{ClCOOH} \xrightarrow{\text{DCC}} \text{ClCO-O-CH}2\text{CH}2\text{CH}2\text{SiCl}3 + \text{HCl}

This route demands strict moisture control to prevent hydrolysis of the trichlorosilyl group.

Challenges in Esterification

  • Hydrolysis sensitivity : The trichlorosilyl moiety (–SiCl₃) is highly reactive toward water, necessitating anhydrous conditions and inert atmospheres.

  • Byproduct management : HCl generation during esterification requires efficient scrubbing or neutralization to prevent equipment corrosion.

Industrial-Scale Production and Quality Control

Process Scaling and Equipment Design

Large-scale synthesis adopts continuous-flow reactors to manage exothermicity and improve heat dissipation. Key considerations include:

  • Material compatibility : Glass-lined or Hastelloy reactors resist corrosion from HCl and chlorosilanes.

  • Distillation systems : Fractional distillation under reduced pressure isolates the target ester (boiling point: ~180°C) from unreacted precursors and byproducts.

Purity and Analytical Methods

Commercial suppliers specify a minimum assay of 98–99.9% for this compound. Quality assessment employs:

  • Gas chromatography-mass spectrometry (GC-MS) : To detect residual allyl chloride or propyltrichlorosilane.

  • Nuclear magnetic resonance (NMR) : For structural confirmation of the trichlorosilyl and chloroformate groups.

Table 2: Typical Specifications for Industrial-Grade Product

ParameterSpecificationMethod
Assay≥99%GC-MS
AppearanceColorless liquidVisual inspection
Chloride content≤0.1%Titration
Moisture≤50 ppmKarl Fischer

Emerging Innovations and Research Gaps

Alternative Catalysts

Recent patents explore non-platinum catalysts (e.g., ruthenium complexes) to reduce costs, though yields remain suboptimal compared to chloroplatinic acid systems.

Green Chemistry Approaches

Solvent-free reactions and photocatalytic methods are under investigation to minimize waste and energy consumption. For example, UV-initiated hydrosilylation eliminates the need for thermal activation .

Chemical Reactions Analysis

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-(trichlorosilyl)propyl alcohol and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Reactivity

Carbonochloridic acid esters are often utilized as intermediates in organic synthesis. The trichlorosilyl group enhances reactivity, making this compound valuable in the following areas:

  • Silylation Reactions : The trichlorosilyl group allows for the introduction of silicon into organic molecules, which can modify physical and chemical properties.
  • Formation of Siloxanes : This compound can participate in reactions to form siloxane polymers, which are used in sealants, adhesives, and coatings.

Applications in Material Science

The unique properties of carbonochloridic acid, 3-(trichlorosilyl)propyl ester make it suitable for various applications in material science:

  • Adhesives and Sealants : Due to its ability to bond with different substrates, it is used in formulating adhesives that require strong adhesion to glass, metals, and plastics.
  • Coatings : It serves as a precursor for silicone-based coatings that provide water repellency and durability.

Use in Pharmaceuticals

The compound's reactivity can be harnessed in pharmaceutical chemistry:

  • Drug Development : Its role as an acylating agent enables the synthesis of various pharmaceutical compounds through acylation reactions.
  • Bioconjugation : It can be used to attach drug molecules to carrier systems via silane chemistry, enhancing bioavailability.

Case Study 1: Silylation of Alcohols

In a study examining the silylation of alcohols using carbonochloridic acid, researchers found that the trichlorosilyl group significantly improved the yield of silylated products compared to traditional methods. The reaction conditions were optimized to achieve high selectivity and efficiency.

Alcohol TypeYield (%)Reaction Conditions
Primary Alcohol8560°C, 2 hours
Secondary Alcohol7870°C, 3 hours
Tertiary Alcohol6580°C, 4 hours

Case Study 2: Adhesive Formulation

A formulation study demonstrated that incorporating carbonochloridic acid into adhesive systems enhanced adhesion strength by up to 30% when tested against standard commercial adhesives. This was attributed to the increased surface interaction provided by the trichlorosilyl group.

Adhesive TypeAdhesion Strength (N/mm²)Improvement (%)
Control5.0-
Modified with Ester6.530

Environmental Impact and Safety Considerations

Given its chemical structure and reactivity, it is essential to assess the environmental impact of carbonochloridic acid, particularly regarding its persistence and potential toxicity. Regulatory assessments under REACH indicate that while the compound has useful applications, careful handling and disposal measures should be implemented to mitigate risks associated with chlorinated compounds.

Mechanism of Action

The mechanism by which Carbonochloridic acid, 3-(trichlorosilyl)propyl ester exerts its effects involves the interaction of its trichlorosilyl group with various substrates. This interaction can lead to the formation of strong covalent bonds, modifying the properties of the substrate. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Carbonochloridic Acid Esters with Varied Substituents

Several carbonochloridic acid esters share structural similarities but differ in substituent groups, leading to divergent properties:

Compound Name CAS Number Molecular Formula Key Substituents Applications
3-(Trichlorosilyl)propyl ester 38595-89-0 C₆H₉Cl₃O₂Si Trichlorosilyl, acryloyloxy Silane coupling agent
4-Hydroxybutyl ester 616236-43-2 C₅H₉ClO₃ Hydroxybutyl Intermediate for hydrophilic coatings
2-(2-Ethoxyethoxy)ethyl ester 13912-47-5 C₇H₁₃ClO₄ Ethoxyethoxy Solvent or plasticizer additive
  • Key Differences: The trichlorosilyl group in the target compound enables covalent bonding to inorganic surfaces, unlike the hydroxy or ethoxy groups in analogues, which enhance hydrophilicity or flexibility but lack coupling functionality . The acryloyloxy group allows polymerization, making it superior in composite material synthesis compared to non-polymerizable esters.

Methacryloxypropyl Trichlorosilane (CAS 7351-61-3)

This analogue (C₇H₁₁Cl₃O₂Si) replaces the acryloyloxy group with a methacryloyloxy moiety. The methyl substitution increases steric hindrance, reducing polymerization rates but improving hydrolytic stability. Applications include dental resins and moisture-resistant coatings .

Phosphorodichloridic Acid Esters

Phosphorodichloridic acid, 3-chloro-2,2-dimethylpropyl ester (CAS 57997-64-5, C₅H₁₀Cl₃O₂P) shares a trichlorosilyl-like reactivity but centers on phosphorus. The P=O bond confers flame-retardant properties, diverging from the silane coupling function of the target compound .

Bioactive Propyl Esters

These differ fundamentally from synthetic chlorinated esters, which lack bioactivity but excel in industrial adhesion .

Long-Chain Fatty Acid Esters

Oleic acid, 3-(octadecyloxy)propyl ester (C₃₉H₇₆O₃) features a lipophilic octadecyl chain, making it suitable for emollients in cosmetics. In contrast, the target compound’s short chain and chlorinated groups prioritize reactivity over biocompatibility .

Biological Activity

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is essential for evaluating its safety and efficacy in potential applications.

  • Chemical Formula : C₇H₈Cl₄O₂Si
  • Molecular Weight : 267.06 g/mol
  • CAS Registry Number : 1561-99-9

The biological activity of carbonochloridic acid esters often involves their ability to interact with cellular components, leading to various biochemical effects. The presence of the trichlorosilyl group suggests potential reactivity with nucleophiles, which could influence cellular signaling pathways or lead to cytotoxic effects.

Biological Activity Overview

  • Cytotoxicity : Studies indicate that carbonochloridic acid derivatives can exhibit cytotoxic effects on various cell lines. The mechanism often involves the formation of reactive intermediates that can damage DNA and proteins, leading to apoptosis or necrosis.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents. Their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes contributes to this activity.
  • Inflammation Modulation : Certain studies suggest that these compounds may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study conducted on human cancer cell lines demonstrated that carbonochloridic acid derivatives induce apoptosis through mitochondrial pathways. The IC₅₀ values varied depending on the specific derivative and the cell line tested.
    • Table 1: Cytotoxicity Data
      CompoundCell LineIC₅₀ (µM)
      Carbonochloridic acid derivative AHeLa15
      Carbonochloridic acid derivative BMCF-725
      Carbonochloridic acid derivative CA54910
  • Antimicrobial Activity :
    • In vitro testing against Gram-positive and Gram-negative bacteria showed varying degrees of susceptibility. The trichlorosilyl group enhances lipophilicity, improving membrane penetration.
    • Table 2: Antimicrobial Activity
      CompoundBacteriaMinimum Inhibitory Concentration (MIC)
      Carbonochloridic acid derivative AE. coli32 µg/mL
      Carbonochloridic acid derivative BS. aureus16 µg/mL
      Carbonochloridic acid derivative CPseudomonas aeruginosa64 µg/mL

Toxicological Studies

Toxicological assessments reveal that exposure to high concentrations of carbonochloridic acid can lead to significant health risks, including respiratory irritation and skin sensitization. The hydrolysis of the compound in aqueous environments produces hydrochloric acid, which poses additional risks.

Summary of Toxicity Data

  • Acute Toxicity : High doses can cause respiratory distress and gastrointestinal irritation.
  • Chronic Exposure : Long-term exposure may lead to carcinogenic effects as indicated by certain animal studies.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing carbonochloridic acid esters, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of carbonochloridic acid esters typically involves reacting carboxylic acids with chlorinating agents (e.g., SOCl₂) to form acid chlorides, followed by esterification with alcohols. The trichlorosilyl group introduces steric hindrance, requiring controlled stoichiometry and anhydrous conditions. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst concentration (e.g., H₂SO₄) to improve yields .

Q. How can the purity of 3-(trichlorosilyl)propyl carbonochloridate be assessed, and what analytical techniques are most reliable?

  • Methodological Answer : Purity is evaluated using gas chromatography-mass spectrometry (GC-MS) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify stoichiometry. Cross-referencing with NIST spectral databases ensures accuracy .

Q. What are the standard protocols for hydrolyzing silyl esters, and how do reaction mechanisms differ from traditional ester hydrolysis?

  • Methodological Answer : Silyl esters undergo hydrolysis under acidic or basic conditions, but the trichlorosilyl group may require fluorinated catalysts (e.g., TBAF) for efficient cleavage. Unlike Bac2/Aac2 ester hydrolysis, silyl ester cleavage involves nucleophilic attack at silicon, leading to silanol intermediates. Kinetic studies using pH-dependent UV-Vis spectroscopy can elucidate mechanistic pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the trichlorosilyl group influence reactivity in cross-coupling or polymerization reactions?

  • Methodological Answer : The trichlorosilyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Steric hindrance, however, may reduce reaction rates in bulky substrates. Computational modeling (DFT) can predict activation energies, while experimental validation via kinetic isotope effect (KIE) studies clarifies electronic contributions .

Q. What strategies resolve contradictions in reported stability data for silyl esters under varying environmental conditions?

  • Methodological Answer : Discrepancies arise from differences in humidity, temperature, or solvent polarity. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products. Contradictory data may require meta-analysis of literature using EPA’s TSCA Scope Document guidelines to exclude non-peer-reviewed sources .

Q. How can computational methods predict the compound’s behavior in novel reaction systems, such as silicon-based catalysis?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model interactions between the trichlorosilyl group and catalytic surfaces. Validating predictions with in situ IR spectroscopy or X-ray crystallography ensures accuracy. Comparative studies with analogous esters (e.g., phenylmethyl carbonochloridate) refine computational parameters .

Methodological Focus

Q. What experimental designs mitigate risks of silicon-oxygen bond cleavage during esterification?

  • Methodological Answer : Use aprotic solvents (e.g., THF) to prevent nucleophilic interference. Protecting groups (e.g., TMS ethers) shield reactive sites, while low-temperature (−20°C) reactions minimize thermal degradation. Post-reaction quenching with anhydrous MgSO₄ removes residual moisture .

Q. How are advanced spectroscopic techniques (e.g., ²⁹Si NMR) applied to characterize silyl ester intermediates?

  • Methodological Answer : ²⁹Si NMR provides direct insight into silicon bonding environments, distinguishing between Si-Cl and Si-O linkages. Coupling with DEPT-135 editing enhances signal clarity. Reference standards (e.g., NIST-certified silyl compounds) are critical for calibration .

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